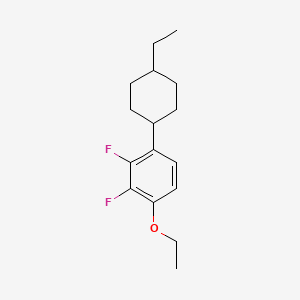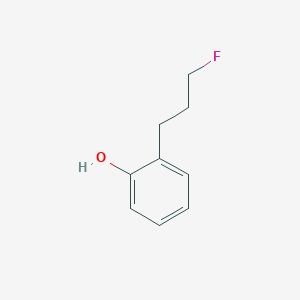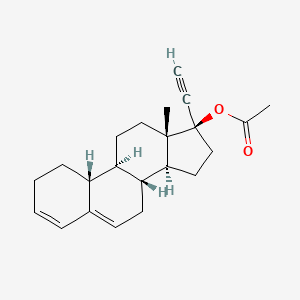![molecular formula C37H41N3O10S B13417473 (1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,2R,3R,11S,12S,14R,26R)-5,6’,12,22-tetrahydroxy-6,7’-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[129613,1102,1304,9015,23016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1’-3,4-dihydro-2H-isoquinoline]-27-one is a complex organic molecule with a unique structure This compound is characterized by multiple hydroxyl and methoxy groups, as well as a spiro linkage that connects two large ring systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the spiro linkage and the introduction of hydroxyl and methoxy groups. The synthetic route typically starts with the preparation of the core ring systems, followed by the sequential addition of functional groups under controlled conditions. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as flow chemistry and automated synthesis to streamline the process. Additionally, purification methods such as chromatography and crystallization would be essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The methoxy groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the methoxy groups can produce additional hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could lead to the development of new therapeutic agents.
Industry: Its chemical properties may be useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins and other biomolecules, potentially affecting their function. Additionally, the spiro linkage and large ring systems may enable the compound to fit into specific binding sites, modulating the activity of enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R,3R,11S,12S,14R,26R)-5,6’,12,22-tetrahydroxy-6,7’-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1’-3,4-dihydro-2H-isoquinoline]-27-one
- (1R,2R,3R,11S,12S,14R,26R)-5,6’,12,22-tetrahydroxy-6,7’-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1’-3,4-dihydro-2H-isoquinoline]-27-one
Uniqueness
This compound’s uniqueness lies in its complex structure, which includes multiple functional groups and a spiro linkage. This complexity allows for a wide range of chemical reactions and potential interactions with biological molecules, making it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C37H41N3O10S |
|---|---|
Peso molecular |
719.8 g/mol |
Nombre IUPAC |
(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one |
InChI |
InChI=1S/C37H41N3O10S/c1-15-8-18-9-20-35(44)40-21-12-48-36(45)37(19-11-23(46-4)22(41)10-17(19)6-7-38-37)13-51-34(26-25(21)33-32(49-14-50-33)16(2)29(26)42)28(40)27(39(20)3)24(18)30(43)31(15)47-5/h8,10-11,20-21,27-28,34-35,38,41-44H,6-7,9,12-14H2,1-5H3/t20-,21-,27+,28+,34+,35-,37+/m0/s1 |
Clave InChI |
GJIXRKBWLMRSEU-SFDKHMBCSA-N |
SMILES isomérico |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C([C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]7(CS5)C8=CC(=C(C=C8CCN7)O)OC)C9=C(C(=C6O)C)OCO9)C(=C1OC)O |
SMILES canónico |
CC1=CC2=C(C3C4C5C6=C(C(N4C(C(C2)N3C)O)COC(=O)C7(CS5)C8=CC(=C(C=C8CCN7)O)OC)C9=C(C(=C6O)C)OCO9)C(=C1OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)


![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)









